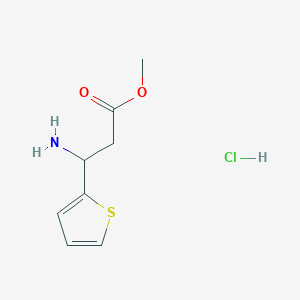

Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride

Description

Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride is a chiral amino ester hydrochloride featuring a thiophene substituent. The compound consists of a propanoate backbone with an amino group and a thiophen-2-yl moiety at the β-position, esterified as a methyl ester and stabilized as a hydrochloride salt. This structural configuration enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological or metabolic disorders.

Properties

IUPAC Name |

methyl 3-amino-3-thiophen-2-ylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)5-6(9)7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWPBEFYLXWFPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride typically involves the reaction of methyl 3-oxo-3-(thiophen-2-yl)propanoate with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the keto group to an amino group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

Oxidation: Nitro or imino derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemical Reactions

Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride can participate in various chemical reactions:

- Oxidation : The amino group can be oxidized to form nitro or imino derivatives using reagents like potassium permanganate or hydrogen peroxide.

- Reduction : Further reduction can yield secondary or tertiary amines with appropriate reducing agents.

- Substitution Reactions : The thiophene ring is prone to electrophilic substitution reactions, including halogenation or nitration.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Nitro or imino derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Secondary or tertiary amines |

| Substitution | Halogenating agents (e.g., bromine) | Halogenated thiophene derivatives |

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Chemistry

It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals. Its unique structure allows for the creation of derivatives with tailored properties.

Biology

The compound is investigated as a biochemical probe or enzyme inhibitor. Its interactions with biological macromolecules can provide insights into enzyme-substrate dynamics and protein-ligand binding studies.

Medicine

Research has explored its potential therapeutic properties, particularly for anti-inflammatory and analgesic effects . Studies suggest that it may modulate pathways related to inflammation and pain.

Industry

In industrial applications, it is utilized in developing novel materials with specific electronic or optical properties, contributing to advancements in material science.

Case Studies

Several case studies highlight the compound's efficacy:

-

Antimicrobial Activity Study :

- Conducted on clinical isolates of Staphylococcus aureus.

- Results indicated a significant reduction in bacterial load at minimal inhibitory concentrations (MIC).

-

Anti-inflammatory Pathway Modulation :

- Investigated for its ability to modulate inflammatory pathways.

- Demonstrated potential in reducing inflammatory markers in vitro.

-

Analgesic Effects :

- Assessed in animal models for pain relief.

- Showed significant analgesic activity comparable to standard analgesics.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Aromatic Substituents

- Thiophene vs. Phenyl Derivatives: The thiophene ring in the target compound introduces sulfur-based π-electron delocalization, influencing reactivity and binding affinity compared to phenyl analogs like ethyl 3-amino-3-(3-methylphenyl)propanoate HCl. Thiophene’s lower aromaticity may reduce metabolic oxidation .

- Halogenated Phenyl Derivatives: Compounds with 2,4-difluorophenyl or 4-chlorophenyl groups (e.g., C₁₁H₁₄ClF₂NO₂) exhibit enhanced metabolic stability due to halogen-induced steric and electronic effects .

Ester Groups

- Methyl vs. Ethyl Esters: Methyl esters (e.g., target compound) generally hydrolyze faster than ethyl esters, affecting pharmacokinetics. Ethyl derivatives like C₁₂H₁₆ClNO₂ are preferred for prolonged drug release .

Stereochemistry

- Chiral Centers: The (R/S)-isomerism in compounds like ethyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl (C₁₁H₁₄ClF₂NO₂) impacts receptor selectivity.

Limitations and Gaps

- Stereochemical Data : Evidence lacks details on the enantiomeric purity of the target compound, which is critical for pharmaceutical applications.

Biological Activity

Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structural components, including an amino group and a thiophene ring. These features contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- π-π Interactions : The thiophene ring can engage in π-π stacking interactions, which are crucial for modulating enzyme or receptor activity.

These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. The compound has been tested against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Candida albicans | 64 µg/mL |

| Escherichia coli | Notable inhibition observed |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines. For instance, it was found to have a cytotoxic effect on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in certain assays .

Case Studies

- Study on Anticancer Properties : A study conducted by Granchi et al. (2021) reported that this compound exhibited significant activity against breast cancer cell lines. The mechanism was linked to the modulation of monoacylglycerol lipase (MAGL), which plays a role in cancer progression .

- Antimicrobial Efficacy : Research published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Candida albicans, demonstrating its potential as an antifungal agent. The study indicated that structural modifications could enhance its efficacy further .

Comparison with Similar Compounds

This compound can be compared with other similar compounds based on their structural features and biological activities:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-3-(thiophen-3-yl)propanoate | Different thiophene positioning | Antimicrobial and anticancer effects |

| Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate | Aromatic substitution enhances reactivity | Potential enzyme inhibition |

The unique positioning of the amino group and thiophene ring in this compound may impart distinct reactivity patterns compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling thiophene derivatives with amino acid esters. For example, analogous compounds (e.g., ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride) are synthesized via nucleophilic substitution or condensation reactions in tetrahydrofuran (THF) with triethylamine as a base . Key optimization factors include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity.

- Temperature : Room temperature or mild heating (e.g., 40–60°C) avoids decomposition.

- Catalysts : Triethylamine or diisopropylethylamine neutralizes HCl byproducts .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures completion (3–5 days for similar reactions) .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- NMR spectroscopy : Confirms the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and ester/amine groups (δ 3.6–4.2 ppm for methyl ester; δ 1.5–2.5 ppm for amino protons) .

- Melting point analysis : Sharp melting points (e.g., 186–189°C for structurally related compounds) indicate purity .

- HPLC : Purity ≥95% is achievable using C18 columns with acetonitrile/water gradients .

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]+) should align with the molecular weight (e.g., ~265 g/mol for similar hydrochlorides) .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed for enantiopure synthesis?

Answer: Enantiopure synthesis often requires:

- Chiral auxiliaries : Boc-protected intermediates (e.g., (S)-tert-butyl 2-amino-3-methylbutanoate hydrochloride) enable stereochemical control .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. For example, resolution of D/L-tryptophan methyl ester hydrochlorides achieves >99% enantiomeric excess (ee) .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves separation .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Answer: Discrepancies in enzyme inhibition or cytotoxicity often arise from:

- Impurity profiles : Side products (e.g., unreacted thiophene precursors) can skew results. Use preparative HPLC to isolate the target compound .

- Solubility variations : DMSO vs. aqueous buffers may alter bioavailability. Pre-test solubility in PBS (pH 7.4) and cell culture media .

- Assay conditions : Adjust pH (e.g., 6.5–7.5 for acetylcholinesterase assays) and validate with positive controls (e.g., AChE/BChE-IN-3 hydrochloride, IC50 0.383–6.08 μM) .

Q. How does the thiophene-2-yl substituent influence molecular interactions in drug design?

Answer: The thiophene ring enhances:

- π-π stacking : Interactions with aromatic residues in enzyme active sites (e.g., acetylcholinesterase) .

- Metabolic stability : Sulfur atoms resist oxidative degradation compared to phenyl groups .

- Solubility : Hydrophobic thiophene improves membrane permeability but may require hydrochloride salt formation for aqueous compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.